molecular formula C10H5Cl2NO2 B8464980 2,7-Dichloroquinoline-3-carboxylic Acid

2,7-Dichloroquinoline-3-carboxylic Acid

Cat. No.: B8464980
M. Wt: 242.05 g/mol
InChI Key: RDCFTBNMRICBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dichloroquinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2,7-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15)

InChI Key

RDCFTBNMRICBFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A dry reaction flask equipped with a magnetic stirring bar and a rubber septum was charged with 2,7-dichloro-3-formylquinoline 3 (1.1 g, 5 mmol), PDC (3.76 g, 10 mmol) and dry DMF (5 mL) and stirred at room temperature for 24 h. The reaction mixture was diluted with water (500 mL), filtered, the filtrate was saturated with NaCl and the resulting aqueous solution was extracted with EtOAc (3×200 mL). The EtOAc extract was dried over anhydrous Na2SO4 and solvent was removed to give 1.02 g (85%) of the desired 2,7-dichloroquinoline-3-carboxylic acid 4. TLC Rf: 0.12 (20% MeOH/EtOAc); 1H NMR (acetone d6): 8.96 (s, 1H); 8.22 (d, 1H, J=9.0 Hz), 8.04 (d, 1H, J=1.8 Hz), 7.97 (bs, 1H), 7.74 (dd, 1H, J=1.8 and 8.7 Hz); LCMS (ret. time): 25.15 min.; MS (m/z): 241 (MH+).
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5 mL
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500 mL
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